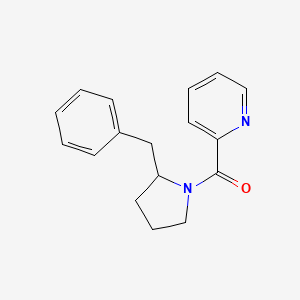

2-Pyridyl(2-benzylpyrrolizino) ketone

Beschreibung

Eigenschaften

IUPAC Name |

(2-benzylpyrrolidin-1-yl)-pyridin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c20-17(16-10-4-5-11-18-16)19-12-6-9-15(19)13-14-7-2-1-3-8-14/h1-5,7-8,10-11,15H,6,9,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODPRBDALQDIDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=N2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridyl ketones typically involves the coupling of 2-lithiopyridine with esters. This reaction is carried out under nitrogen atmosphere at temperatures below -78°C to form a stable five-membered chelated intermediate . The reaction is rapid and reliable, yielding 2-pyridyl ketones in good yields.

Industrial Production Methods

In an industrial setting, the synthesis of 2-pyridyl ketones can be achieved through continuous flow chemistry. This method integrates traditional synthesis operations and speeds up the process, making it cost-efficient and environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyridyl(2-benzylpyrrolizino) ketone can undergo various types of chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The pyridyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Reagents such as sodium hydride (NaH) and organolithium compounds are commonly used.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted pyridyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-Pyridyl(2-benzylpyrrolizino) ketone has a wide range of applications in scientific research:

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential as an antitumor agent and COX-2 selective inhibitor.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and functional materials.

Wirkmechanismus

The mechanism of action of 2-pyridyl(2-benzylpyrrolizino) ketone involves its interaction with specific molecular targets. The pyridyl group can coordinate with metal ions, forming stable complexes that can mimic the functional properties of natural metalloproteins . These interactions can modulate enzyme activity and influence various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of 2-Pyridyl(2-benzylpyrrolizino) Ketone and Analogous Compounds

Coordination Chemistry and Ligand Design

- Di(2-pyridyl)ketone : Serves as a precursor for fused heterocyclic ligands, enabling the synthesis of transition metal complexes with tailored coordination modes and photoluminescent (PL) properties .

- This could expand applications in catalysis or materials science.

Pharmacological Activity

- 2-Pyridyl ketone amides : Derivatives with 4-ethoxyphenyl substituents exhibit strong anti-HBV activity (e.g., compound 6h inhibits viral DNA replication) .

- 2-Pyridyl(2-benzylpyrrolizino) ketone: The pyrrolizino moiety, known for bioactivity in alkaloids, may synergize with the pyridyl ketone core to enhance antiviral or cytotoxic effects, though empirical data is needed.

Industrial and Regulatory Profiles

- 2-Pyridyl(2-benzylpyrrolizino) ketone: Likely restricted to research settings due to its complex structure and lack of regulatory evaluation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for preparing 2-pyridyl ketone derivatives, and how do reaction conditions influence yield?

- Methodology :

- Hydrazone Formation : React 2-acetylpyridine with substituted hydrazines in ethanol under reflux (3–6 hours), followed by solvent removal and crystallization. Yield optimization requires stoichiometric control (1:1 molar ratio) and cold ethanol washing .

- Heck Reaction : For functionalized derivatives, use palladium-catalyzed cross-coupling of aryl halides with pyridyl ketone precursors. Critical parameters include catalyst loading (5–10 mol%) and inert atmosphere .

Q. Which spectroscopic and analytical techniques are prioritized for structural validation of pyridyl ketone derivatives?

- 1H/13C NMR : Assign aromatic proton signals (δ 7.5–8.5 ppm for pyridine) and ketone carbonyl peaks (δ 190–210 ppm). Substituents like benzyl groups show distinct splitting patterns .

- X-ray Crystallography : Resolve steric effects in derivatives (e.g., 2,2-dimethylcyclopropyl groups) to confirm spatial arrangement and hydrogen bonding .

- Mass Spectrometry : Validate molecular weight (e.g., C11H13NO derivatives show [M+H]+ at m/z 176) .

Q. What in vitro biological screening strategies are used to evaluate pyridyl ketone derivatives?

- Antiviral Assays : Measure HBV-DNA replication inhibition in HepG2.2.15 cells via qPCR. Derivatives with 4-ethoxyphenyl substituents show IC50 values <10 μM .

- Antifungal Testing : Use Candida albicans microdilution assays (MIC determination). Polar substituents (e.g., hydroxyl groups) enhance activity by improving membrane permeability .

Advanced Research Questions

Q. How do pyridyl ketone ligands coordinate with transition metals, and what geometries dominate their complexes?

- Coordination Modes : Pyridyl ketones act as bidentate ligands via ketone oxygen and pyridine nitrogen. Co(II) complexes adopt octahedral geometries with additional ligands (e.g., Cl⁻ or H2O) .

- Magnetic Properties : Ni(II)-lanthanide complexes exhibit single-molecule magnet (SMM) behavior due to strong metal-ligand exchange interactions .

Q. What structure-activity relationships (SAR) govern the biological activity of 2-pyridyl ketone derivatives?

- Substituent Effects :

- Electron-Donating Groups (e.g., methoxy): Enhance antiviral activity by stabilizing charge-transfer interactions with viral polymerase .

- Branched Alkyl Chains (e.g., 2,4,4-trimethylpentyl): Increase lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .

Q. What challenges arise in purifying pyridyl ketone derivatives, and how are they resolved?

- Chromatographic Issues : Co-elution of byproducts (e.g., hydrazine intermediates) occurs due to similar polarities. Gradient elution (hexane → ethyl acetate) on silica gel improves resolution .

- Crystallization Difficulties : Derivatives with flexible alkyl chains require slow solvent evaporation (e.g., ethanol/water mixtures) to avoid amorphous precipitates .

Q. How is the chemical stability of pyridyl ketones assessed under physiological conditions?

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. LC-MS monitors ketone-to-alcohol reduction, which is accelerated by esterase-like enzymes .

- Photostability : UV irradiation (254 nm) reveals decomposition pathways (e.g., Norrish-type cleavage) in aryl-substituted derivatives .

Q. Which computational methods predict the binding interactions of pyridyl ketones with biological targets?

- Docking Studies : Use AutoDock Vina to model interactions with HBV polymerase (PDB: 1TKG). Pyridyl nitrogen forms hydrogen bonds with Lys32 and Asp83 .

- MD Simulations : Assess ligand-protein complex stability over 100 ns trajectories. Derivatives with rigid cyclopropane rings show lower RMSD fluctuations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.